molecular formula C11H19NO B8429390 13-aza-6-oxadispiro[4.2.4.I]tridecane

13-aza-6-oxadispiro[4.2.4.I]tridecane

Cat. No.: B8429390
M. Wt: 181.27 g/mol
InChI Key: NBXPMONRFXACJL-UHFFFAOYSA-N
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Description

13-aza-6-oxadispiro[4.2.4.I]tridecane is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

12-oxa-6-azadispiro[4.1.47.25]tridecane

InChI

InChI=1S/C11H19NO/c1-2-6-10(5-1)9-13-11(12-10)7-3-4-8-11/h12H,1-9H2

InChI Key

NBXPMONRFXACJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COC3(N2)CCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Aminocyclopentanecarboxylic acid was converted to the methyl ester according to Method B1c, Step 1. The ester reduced to 1-hydroxymethylcyclopentanamine according to Method B1c, Step 2. The hydroxyethylamine was reacted with cyclopentanone according to Method B4d, Step 1 to give 6-aza-12-oxadispiro[4.1.4.2]tridecane. The oxazolidine was reduced according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was reacted with SOCl2 according to Method B7b to 1-(cyclopentylamino)-1-(chloromethyl)cyclopentane. The 2-chloroethylamine was reacted with 2-methyl-4-nitrophenyl isocyanate according to Method C4a to afford 1-cyclopentyl-2-(2-methyl-4-nitrophenylimino)-3-oxa-l-1-azaspiro[4.4]nonane.
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Synthesis routes and methods II

Procedure details

A solution of 1-hydroxymethylcyclopentanamine (Method B1c; 263 g, 2.3 mol) and cyclopentanone (220 mL, 1.3 mol, 1.1 equiv.) in toluene (2.7 L) was heated at the reflux temp. with azeotropic removal of water until the theoretical amount of water had been collected (41.4 mL). The reaction mixture was concentrated to 700 mL by simple distillation, then cooled to room temp. and concentrated to constant weight under reduced pressure to give 6-aza-12-oxadispiro[4.1.4.2]tridecane (414 g, 100%) as a pale yellow oil: 1H NMR (CDCl3) δ1.55-1.89 (m, 17H), 3.60 (s, 2H).
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220 mL
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